![molecular formula C13H16ClN3O2 B6444186 2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-ol CAS No. 2640973-91-5](/img/structure/B6444186.png)
2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-ol
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Overview
Description
The compound “2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-ol” is a member of the class of 1,3-benzoxazoles . It is an inhibitor of acetyl-coenzyme A carboxylase (ACCase) and a postemergence herbicide which exhibits high control efficacy against sensitive weeds, especially Echinochloa crus-galli in paddy fields .
Molecular Structure Analysis
The molecular formula of this compound is C23H18ClFN2O4 . The InChI string is InChI=1S/C23H18ClFN2O4/c1-14(22(28)27(2)20-6-4-3-5-18(20)25)29-16-8-10-17(11-9-16)30-23-26-19-12-7-15(24)13-21(19)31-23/h3-14H,1-2H3 .Physical And Chemical Properties Analysis
The average mass of this compound is 440.860 and the mono-isotopic mass is 440.09391 . Unfortunately, specific physical properties like melting point, boiling point, etc., were not found in the retrieved data.Scientific Research Applications
Antimicrobial Activity
Benzoxazole derivatives, including metamifop, have been investigated for their antimicrobial potential. In a study by Kakkar et al., several benzoxazole analogues were synthesized and evaluated for in vitro antibacterial and antifungal activities . Metamifop demonstrated significant antimicrobial activity against Gram-positive bacteria (e.g., Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi). It also exhibited antifungal effects against Candida albicans and Aspergillus niger. Researchers noted that specific derivatives, including metamifop, showed promising results.
Anticancer Properties
Metamifop was also evaluated for its anticancer potential. Using the human colorectal carcinoma (HCT116) cancer cell line, researchers determined its in vitro anticancer activity (IC50 value) via the Sulforhodamine B assay. Notably, certain benzoxazole compounds, including metamifop, displayed better anticancer activity than the standard drug 5-fluorouracil . These findings highlight its potential as a candidate for further investigation in cancer therapy.
Herbicide Activity
Metamifop is an inhibitor of acetyl-coenzyme A carboxylase (ACCase) and serves as a postemergence herbicide. It demonstrates high control efficacy against sensitive weeds, particularly Echinochloa crus-galli in paddy fields . Its herbicidal properties contribute to weed management in agriculture.
Biological Studies
Piperazine derivatives, like metamifop, exhibit a wide range of biological activities. These include antiviral, antimicrobial, and anti-HIV effects. Additionally, they act as dopamine and serotonin antagonists, making them relevant for neurological research and drug development .
Mechanism of Action
Target of Action
The primary target of this compound is the acetyl-coenzyme A carboxylase (ACCase) . ACCase plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical building block for fatty acid synthesis.
Mode of Action
This compound acts as an inhibitor of ACCase . By binding to the active site of the enzyme, it prevents the normal substrate, acetyl-CoA, from accessing the site. This inhibits the enzyme’s activity, thereby disrupting the production of malonyl-CoA and ultimately affecting fatty acid synthesis.
Biochemical Pathways
The inhibition of ACCase affects the fatty acid synthesis pathway . As ACCase is responsible for the production of malonyl-CoA, its inhibition leads to a decrease in the availability of this substrate. This, in turn, reduces the production of fatty acids, impacting various downstream processes that rely on these molecules, including the synthesis of cell membranes and energy storage.
properties
IUPAC Name |
2-[4-(6-chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c14-10-1-2-11-12(9-10)19-13(15-11)17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZASGVFYNQSQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC3=C(O2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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